3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid exhibits a distinctive architecture characterized by the integration of multiple functional moieties within a single molecular framework. The compound possesses the molecular formula C₁₃H₉Cl₂NO₄S and a molecular weight of 346.19 grams per mole, as confirmed by computational analysis and experimental validation. The International Union of Pure and Applied Chemistry name for this compound is 3-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid, which precisely describes the substitution pattern and connectivity of the molecular components.
The core structural framework consists of a benzoic acid moiety serving as the primary scaffold, with the carboxylic acid functional group (-COOH) providing both hydrogen bonding capabilities and ionization potential under physiological conditions. The meta position of the benzene ring bears a sulfonamide substituent (-SO₂NH-), which serves as a crucial bridging element connecting the benzoic acid core to the dichlorophenyl moiety. This sulfonamide linkage introduces both steric and electronic effects that influence the overall molecular conformation and reactivity profile of the compound.
The dichlorophenyl component features chlorine atoms positioned at the 2 and 6 positions relative to the sulfonamide attachment point, creating a symmetrical substitution pattern. This arrangement generates significant steric hindrance around the attachment site, potentially affecting the rotational freedom of the sulfonamide bond and influencing the preferred conformational states of the molecule. The presence of electronegative chlorine atoms also modifies the electronic distribution within the phenyl ring, affecting both the acidity of the sulfonamide nitrogen and the overall polarity of the molecular structure.
Detailed structural analysis reveals that the compound exhibits specific geometric characteristics that distinguish it from other positional isomers. The meta substitution pattern on the benzoic acid ring positions the sulfonamide group at an optimal distance from the carboxylic acid functionality, minimizing direct steric interactions while maintaining potential for intramolecular hydrogen bonding interactions. The Standard Molecular Identification values include an InChI key of HWDNNTAODNWUIC-UHFFFAOYSA-N and a Simplified Molecular Input Line Entry System notation of C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O, providing unique identifiers for database searches and computational modeling applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-10-5-2-6-11(15)12(10)21(19,20)16-9-4-1-3-8(7-9)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDNNTAODNWUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403640 | |
| Record name | T6324920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613658-25-6 | |
| Record name | T6324920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is suggested that the compound is a potential non-steroidal anti-inflammatory drug, which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation in the body.
Mode of Action
As a potential non-steroidal anti-inflammatory drug, it is likely to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and mitigating inflammation.
Biochemical Pathways
Given its potential role as a non-steroidal anti-inflammatory drug, it may impact the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
As a potential non-steroidal anti-inflammatory drug, it is likely to reduce inflammation by inhibiting the production of prostaglandins.
Biochemical Analysis
Biochemical Properties
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to bind to certain enzymes, potentially inhibiting their activity. For instance, it has been observed to interact with dihydrofolate synthase, an enzyme involved in the folate synthesis pathway. This interaction can lead to the inhibition of the enzyme’s activity, affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, potentially reducing inflammation. Additionally, it can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. For instance, its interaction with dihydrofolate synthase results in the inhibition of this enzyme, thereby affecting the folate synthesis pathway. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations. These temporal changes are crucial for understanding the compound’s stability and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity. Studies have indicated that there is a threshold beyond which the compound exhibits significant toxic effects, including liver and kidney damage. Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as folate synthesis. This inhibition can lead to changes in metabolite levels, impacting overall cellular metabolism. Additionally, the compound’s interactions with other metabolic enzymes can further influence its metabolic fate and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to serum proteins, influencing its distribution and localization. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications across various fields, including antibacterial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C13H9Cl2NO4S
- Molecular Weight : 346.19 g/mol
- Functional Groups : Contains a sulfonamide group and a carboxylic acid moiety.
The presence of two chlorine atoms on the phenyl ring enhances the compound's reactivity and biological properties, making it an intriguing subject for further research.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that compounds with similar structures often demonstrate effective inhibition against various bacterial strains.
Key Findings :
- The compound's antibacterial activity was evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics like chloramphenicol and ampicillin .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |
|---|---|---|---|
| S. aureus | 20 | Chloramphenicol | 19 |
| E. coli | 18 | Ampicillin | 22 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have highlighted its effectiveness against various cancer cell lines, indicating a promising avenue for therapeutic applications.
Research Insights :
- In vitro studies reported IC50 values indicating cytotoxic effects on cancer cells such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The observed IC50 values ranged from 1.0 to 5.0 µM, demonstrating significant activity compared to control drugs .
| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 2.5 | Doxorubicin | 0.009 |
| HCT-116 | 3.0 | Control SAHA | 1.0 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has shown potential anti-inflammatory effects in preliminary studies. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Cell Proliferation Inhibition : The compound may induce apoptosis in cancer cells through caspase activation pathways.
- Anti-inflammatory Pathways : It potentially inhibits cyclooxygenase enzymes involved in prostaglandin synthesis.
Case Studies
Several case studies have explored the efficacy of this compound in various applications:
- Antibacterial Efficacy Study : A study conducted on the antibacterial properties of sulfonamide derivatives showed that modifications to the phenyl ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Screening : A series of experiments assessed the cytotoxic effects of sulfonamide derivatives on human cancer cell lines, revealing that the presence of electron-donating groups enhanced activity against breast and colon cancer cells .
Scientific Research Applications
Chemistry
In chemistry, 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid serves as a valuable reagent for organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic compounds.
- Catalysis : The compound can function as a catalyst in various organic reactions due to its ability to stabilize transition states.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Nucleophilic substitution reactions | Sodium hydride, potassium carbonate |
| Oxidation | Oxidation of the sulfonamide group | Hydrogen peroxide, potassium permanganate |
| Reduction | Reduction to form amines or alcohols | Lithium aluminum hydride |
Biology
The biological applications of this compound are significant:
- Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : It has been identified as an inhibitor of certain metabolic enzymes, which could be beneficial in treating metabolic disorders.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as an antimicrobial agent.
Medicine
In the field of medicine, this compound has potential therapeutic applications:
- Anti-inflammatory Properties : Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may possess similar anti-inflammatory effects.
- Drug Development : It is being explored as an intermediate in the synthesis of new pharmaceutical agents targeting inflammatory diseases.
Table 2: Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Anti-inflammatory | Potential use in treating inflammatory diseases |
| Drug synthesis | Intermediate for novel drug development |
Industry
The compound's stability and reactivity make it suitable for industrial applications:
- Dyes and Coatings : It is used in the production of dyes and coatings due to its chemical properties.
- Polymer Production : Its reactivity allows it to be incorporated into polymer matrices for enhanced material properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: positional isomers , sulfonamide derivatives , and therapeutic analogs .
Positional Isomers
- 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid (C₁₃H₉Cl₂NO₄S): This isomer differs only in the sulfonamido group’s position on the benzoic acid ring (4- vs. 3-substitution). While both compounds share similar molecular weights (~346.19 g/mol), the 3-substituted variant exhibits superior WEE2 selectivity due to steric and electronic interactions with the kinase’s active site .
Sulfonamide Derivatives
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (C₁₁H₇Cl₂NO₃): This compound replaces the sulfonamido group with an isoxazole ring. While it retains the dichlorophenyl group, its lack of a sulfonamide linker reduces kinase-binding affinity, rendering it inactive against WEE2 .
Therapeutic Analogs
- Diclofenac Sodium (C₁₄H₁₀Cl₂NNaO₂): A widely used NSAID, Diclofenac shares the 2,6-dichlorophenyl motif but incorporates an amino linkage to phenylacetic acid instead of a sulfonamido-benzoic acid group. Unlike 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid, Diclofenac inhibits cyclooxygenase (COX) enzymes and lacks kinase-targeting activity .
Key Findings :
- Compound 16’s pyrido-pyrimidinone core enhances binding to WEE2’s hydrophobic pocket, while the 3-sulfonamido group improves solubility compared to Compounds 2 and 12 .
- All three compounds show minimal cross-reactivity with WEE1, critical for avoiding mitotic toxicity in somatic cells.
Physicochemical and Pharmacokinetic Properties
A comparison of solubility, logP, and crystallinity highlights functional differences:
| Compound | logP | Aqueous Solubility (mg/mL) | Crystallinity |
|---|---|---|---|
| 3-((2,6-DCPh)sulfonamido)BA | 3.2 | 0.45 | Amorphous |
| 2-((2,6-DCPh)amino)benzoic acid | 2.8 | 0.12 | Polymorphic forms |
| Diclofenac Sodium | 4.1 | 2.1 | Crystalline salt |
Notes:
Preparation Methods
Sulfonamide Formation
The core reaction involves nucleophilic substitution where the amino group on the benzoic acid derivative attacks the sulfonyl chloride of the 2,6-dichlorophenyl sulfonyl moiety. This reaction is typically carried out in the presence of an organic base and a catalyst to promote the formation of the sulfonamide bond.
-
- Starting materials: Crude sulfonamide compound (I) and compound (II) (e.g., 2,6-dichlorophenyl sulfonyl chloride or protected derivatives).
- Solvents: Halogenated hydrocarbons (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), or nitriles (e.g., acetonitrile).
- Bases: Organic bases such as triethylamine, DBU, or pyridine.
- Catalysts: 4-dimethylaminopyridine (DMAP) is commonly used.
- Temperature: Typically between 0 °C and 40 °C.
- Molar ratios: Compound (II) to crude sulfonamide compound (I) ranges from 0.8 to 2:1; organic base to crude sulfonamide compound (I) from 1 to 2:1.
Reaction Monitoring and Workup:
- Reaction progress is monitored by HPLC to ensure completion.
- After reaction, solvents are evaporated, and the mixture is extracted with dichloromethane or methylene chloride.
- The organic phase is washed with brine and dried over anhydrous magnesium sulfate.
- The product is isolated by filtration and drying, often yielding a white solid.
Purification and Intermediate Conversion
The crude sulfonamide compound often exhibits low solubility and is difficult to purify directly. To address this, the crude sulfonamide is converted into an intermediate (III) that is more soluble and easier to purify.
- Conversion Process:
- The crude sulfonamide is reacted with a reagent such as acetyl chloride, bromoacetyl bromide, chloroacetyl chloride, or dichloroacetyl chloride in the presence of DMAP and triethylamine.
- Reaction conditions vary slightly depending on the reagent but generally occur at room temperature or slightly elevated temperatures.
- The intermediate formed is purified by standard extraction and washing procedures.
Hydrolysis to Final Product
The purified intermediate (III) undergoes hydrolysis or deprotection to yield the target 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.
-
- Bases such as sodium carbonate, potassium carbonate, sodium hydrogencarbonate, or potassium hydrogencarbonate are used.
- Solvents include methanol or ethanol.
- Reaction temperatures range from 0 °C to 80 °C, with a preference for 10 °C to 60 °C.
- Alternatively, acids such as hydrochloric acid, sulfuric acid, or trifluoroacetic acid can be used for hydrolysis in solvents like ethanol, isopropanol, acetonitrile, acetone, DMF, or DMSO.
-
- The hydrolysis step yields the sulfonamide compound with high purity, often exceeding 99.9% by HPLC.
- The product is isolated by filtration and drying.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Molar Ratios (Reagent:Substrate) | Notes |
|---|---|---|---|---|---|
| Sulfonamide Formation | 2,6-Dichlorophenyl sulfonyl chloride, base (TEA, DBU, pyridine), DMAP catalyst | Dichloromethane, THF, Acetonitrile | 0 to 40 | 0.8–2:1 (sulfonyl chloride:amino compound), 1–2:1 (base:amino compound) | Reaction monitored by HPLC |
| Intermediate Conversion | Acetyl chloride, bromoacetyl bromide, chloroacetyl chloride, or dichloroacetyl chloride, DMAP, triethylamine | THF, Acetonitrile | Room temp to 40 | ~1.1:1 (acylating agent: sulfonamide) | Improves solubility and purification |
| Hydrolysis | Sodium carbonate, potassium carbonate, or acids (HCl, H2SO4, TFA) | Methanol, Ethanol, DMF, DMSO | 0 to 80 (prefer 10–60) | 0.5–1.5:1 (base or acid: intermediate) | Yields high purity final product |
Research Findings and Advantages
- The described method allows for the preparation of this compound with high purity (≥99.9% by HPLC), which is critical for pharmaceutical and research applications.
- The use of organic bases and DMAP as a catalyst enhances reaction efficiency and selectivity.
- Conversion of the crude sulfonamide to a more soluble intermediate facilitates purification, overcoming solubility challenges.
- The reagents used are relatively inexpensive and the procedures are operationally simple, making the method suitable for scale-up and industrial production.
- Reaction conditions are mild, minimizing side reactions and degradation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((2,6-dichlorophenyl)sulfonamido)benzoic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sulfonamide coupling between 2,6-dichlorobenzenesulfonyl chloride and 3-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine). Key intermediates (e.g., sulfonyl chloride or aminobenzoic acid derivatives) are characterized via H/C NMR, FT-IR, and LC-MS to confirm purity and structural integrity. Reaction yields depend on stoichiometry, solvent polarity, and temperature control .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV analysis to monitor degradation products. Purity is quantified via peak integration (>95% by area normalization). Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) assess crystallinity changes, while TGA evaluates thermal decomposition thresholds .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR decoupling experiments resolve aromatic proton environments. FT-IR identifies sulfonamide (S=O stretching at ~1350 cm) and carboxylic acid (O-H stretch at ~2500 cm) functional groups. X-ray crystallography provides definitive proof of stereochemistry .
Advanced Research Questions
Q. How does this compound inhibit WEE2 kinase, and what assays confirm its selectivity over WEE1?
- Methodological Answer : The compound competitively binds to WEE2’s ATP-binding pocket, as shown by molecular docking simulations. In vitro kinase assays (e.g., ELISA-based phosphorylation inhibition of CDK1) quantify IC values. Specificity is validated via parallel WEE1 inhibition assays in somatic cell proliferation models (e.g., HeLa cells), with ≥10-fold selectivity for WEE2 required for contraceptive development .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, ATP concentration). Standardize protocols using recombinant human WEE2/WEE1 and control inhibitors (e.g., PD0166285). Cross-validate results with cellular assays (oocyte maturation inhibition vs. somatic cell cycle arrest) and adjust for batch-to-batch compound variability via LC-MS purity checks .
Q. How do structural modifications (e.g., halogen substitution) impact polymorphism and cocrystal formation of this compound?
- Methodological Answer : Replace 2,6-dichlorophenyl with 2,6-dimethylphenyl to study Cl–CH substitution effects on crystal packing. Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. DMF) and analyze via XRPD and DSC. Cocrystal formation with coformers (e.g., nicotinamide) is assessed using slurry methods, with hydrogen bonding patterns mapped via single-crystal X-ray .
Q. What computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Molecular dynamics simulations evaluate membrane permeability (e.g., P-glycoprotein efflux ratios). In vitro Caco-2 cell monolayers validate absorption rates, while plasma protein binding is quantified via equilibrium dialysis .
Key Notes
- Synthesis Optimization : Chlorination catalysts (FeCl) and solvent polarity significantly impact sulfonamide coupling efficiency .
- Biological Specificity : Selectivity for WEE2 over WEE1 is critical to avoid off-target mitotic effects in somatic cells .
- Polymorphism Relevance : Cocrystal engineering enhances solubility and bioavailability for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
